3-bromo-N-methoxy-N-methyl-5-(2,2,2-trifluoro-ethoxy)-benzamide

Description

Properties

IUPAC Name |

3-bromo-N-methoxy-N-methyl-5-(2,2,2-trifluoroethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrF3NO3/c1-16(18-2)10(17)7-3-8(12)5-9(4-7)19-6-11(13,14)15/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWKZIPTTYMJUSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=CC(=C1)Br)OCC(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-bromo-N-methoxy-N-methyl-5-(2,2,2-trifluoro-ethoxy)-benzamide is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

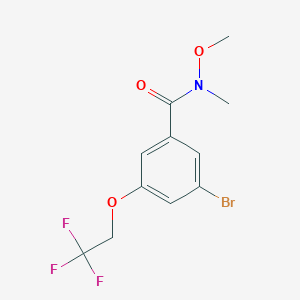

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHBrFNO

- Molecular Weight : 359.14 g/mol

- IUPAC Name : 3-bromo-N-methoxy-N-methyl-5-(2,2,2-trifluoroethoxy)benzamide

This compound features a bromine atom and a trifluoroethoxy group, which may influence its interaction with biological targets.

Antiviral Activity

Recent studies have indicated that benzamide derivatives exhibit significant antiviral properties. For instance, compounds similar to this compound have shown efficacy against various viruses by enhancing intracellular levels of antiviral proteins such as APOBEC3G. This protein is known to inhibit viral replication, including that of Hepatitis B virus (HBV) .

Antiproliferative Effects

Research has highlighted the antiproliferative activity of benzamide derivatives against cancer cell lines. For example, derivatives with similar structural motifs have demonstrated selective activity against MCF-7 breast cancer cells with IC values ranging from 1.2 to 8.7 µM . The introduction of electron-donating groups has been shown to enhance this activity.

The biological activity of this compound may involve several mechanisms:

- Inhibition of Protein Targets : Similar compounds have been found to inhibit heat shock protein 90 (Hsp90), a critical chaperone in cancer cells .

- Modulation of Cellular Pathways : By affecting pathways involved in cell proliferation and apoptosis, these compounds can induce cell death in malignant cells.

Study on Antiviral Activity

A study screened various benzamide derivatives for their ability to inhibit HBV replication. The compound IMB-0523 was identified as an effective inhibitor with significant reductions in HBV DNA levels in vitro and in vivo models . Although specific data on this compound is limited, its structural similarity suggests potential antiviral capabilities.

Antiproliferative Activity Assessment

In a comparative analysis of N-substituted benzimidazole carboxamides with methoxy groups, certain derivatives exhibited strong antiproliferative effects against MCF-7 cells. The most promising compounds had IC values as low as 1.2 µM . This indicates that modifications in the benzamide structure can significantly impact biological efficacy.

Summary of Biological Activities

| Compound Name | Activity Type | IC (µM) | Reference |

|---|---|---|---|

| 3-bromo-N-methoxy-N-methyl-5-(2,2,2-trifluoro...) | Antiviral | TBD | |

| IMB-0523 | Anti-HBV | TBD | |

| N-substituted Benzimidazole Derivatives | Antiproliferative | 1.2 - 8.7 |

Pharmacokinetic Profile

While specific pharmacokinetic data for this compound is not available, similar compounds have been evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is crucial for predicting the compound's behavior in biological systems.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds similar to 3-bromo-N-methoxy-N-methyl-5-(2,2,2-trifluoro-ethoxy)-benzamide exhibit significant anticancer properties. Studies have shown that fluorinated benzamides can inhibit tumor growth by interfering with cellular signaling pathways. The trifluoroethyl group enhances lipophilicity, potentially improving bioavailability and efficacy against cancer cells.

Antimicrobial Properties : The presence of the bromine atom and the trifluoro group may confer antimicrobial activity. Preliminary studies suggest that such compounds can disrupt bacterial cell membranes or inhibit enzymatic functions critical for bacterial survival.

Agricultural Chemistry

Pesticide Development : Fluorinated compounds are increasingly being explored as active ingredients in pesticides due to their enhanced stability and efficacy. The unique electronic properties of the trifluoroethyl group allow for better interaction with biological targets in pests, making them promising candidates for developing new agrochemicals.

Material Science

Polymer Chemistry : The incorporation of this compound into polymer matrices has been investigated for creating advanced materials with tailored properties. Its ability to modify surface characteristics can lead to improved hydrophobicity and chemical resistance in coatings and films.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that a series of fluorinated benzamides, including derivatives of this compound, showed potent activity against various cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation .

Case Study 2: Agricultural Application

In agricultural trials, formulations containing fluorinated benzamides were tested against common pests. Results indicated a significant reduction in pest populations compared to untreated controls, showcasing the potential of these compounds as effective pesticides .

Comparison with Similar Compounds

Structural Analogs and Key Comparisons

The following table compares the target compound with structurally related benzamide derivatives:

*TFP = Trifluoropropan-2-yl

Physicochemical and Functional Comparisons

a. Substituent Effects

- Bromine Position : The 3-bromo substitution in the target compound contrasts with the 2-bromo isomer in , which may influence steric hindrance and reactivity in cross-coupling reactions.

- Trifluoroethoxy vs.

- Weinreb Amide (N-methoxy-N-methyl) : This group facilitates controlled ketone synthesis via Grignard reactions, distinguishing the target compound from N,N-dimethyl analogs , which lack this synthetic utility.

Preparation Methods

Brominated Aromatic Precursors

A common starting point is a suitably substituted bromobenzoic acid or bromobenzoyl chloride, which can be further functionalized. For example, 3-bromo-5-hydroxybenzoic acid derivatives can be used as precursors for ether formation.

Introduction of the Trifluoroethoxy Group

The 2,2,2-trifluoroethoxy substituent is typically introduced via nucleophilic aromatic substitution or etherification reactions. A method involves reacting a phenolic hydroxyl group at the 5-position with 2,2,2-trifluoroethyl bromide or trifluoroethyl tosylate under basic conditions to form the trifluoroethoxy ether.

Formation of the N-Methoxy-N-methyl Amide

The amide group with N-methoxy-N-methyl substitution is often prepared by coupling the corresponding acid chloride or activated ester with N,O-dimethylhydroxylamine or its derivatives. This step is crucial to install the methoxy and methyl groups on the nitrogen of the amide.

Detailed Preparation Method

Based on patent WO2022056100A1 and related synthetic protocols, a typical preparation sequence is as follows:

| Step | Reaction | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Bromination of 5-(2,2,2-trifluoroethoxy)benzoic acid | Using N-bromosuccinimide (NBS) or bromine in suitable solvent | High (70-90%) | Regioselective bromination at 3-position |

| 2 | Conversion of acid to acid chloride | Treatment with thionyl chloride (SOCl2) or oxalyl chloride | Quantitative | Acid chloride formation for amide coupling |

| 3 | Coupling with N,O-dimethylhydroxylamine | Base-mediated coupling in presence of triethylamine or similar base | Moderate to high (60-85%) | Formation of N-methoxy-N-methyl amide |

| 4 | Purification | Column chromatography or recrystallization | - | Ensures high purity of final compound |

Experimental Details and Research Findings

Bromination

- Bromination is typically performed under mild conditions to avoid over-bromination.

- Solvents such as dichloromethane or acetic acid are common.

- Reaction temperature is controlled between 0°C to room temperature.

- The regioselectivity is driven by the directing effects of the trifluoroethoxy substituent.

Ether Formation (Trifluoroethoxy Group)

- The trifluoroethoxy group is introduced by reacting the phenolic precursor with 2,2,2-trifluoroethyl bromide in the presence of potassium carbonate or cesium carbonate in polar aprotic solvents like DMF.

- Reaction temperatures range from 50°C to 100°C.

- This step is crucial for incorporating the trifluoromethyl group, which imparts unique physicochemical properties.

Amide Coupling

- The acid chloride intermediate is reacted with N,O-dimethylhydroxylamine hydrochloride.

- A base such as triethylamine is added to neutralize HCl formed during coupling.

- The reaction is carried out at 0°C to room temperature.

- Monitoring by TLC or HPLC ensures completion.

Data Table Summarizing Preparation Parameters

| Parameter | Description | Typical Values |

|---|---|---|

| Bromination agent | N-bromosuccinimide (NBS) or Br2 | 1.1 equiv |

| Solvent for bromination | Dichloromethane, AcOH | 10-20 mL per mmol |

| Temperature (bromination) | 0°C to RT | Controlled to avoid polybromination |

| Etherification base | K2CO3 or Cs2CO3 | 1.5-2 equiv |

| Etherification solvent | DMF or DMSO | Anhydrous conditions preferred |

| Etherification temperature | 50-100°C | 12-24 hours reaction time |

| Acid chloride formation reagent | SOCl2 or oxalyl chloride | Excess reagent |

| Amide coupling base | Triethylamine | 1.2-2 equiv |

| Coupling temperature | 0°C to RT | Reaction time 2-6 hours |

Analytical and Purification Notes

- The final compound is generally purified by silica gel chromatography using gradients of ethyl acetate and hexane.

- Characterization is performed by NMR (1H, 13C), LC-MS, and HPLC to confirm structure and purity.

- Mass spectrometry confirms the molecular ion peak corresponding to the brominated trifluoroethoxy benzamide.

- Retention times and spectral data are consistent with the expected compound.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-bromo-N-methoxy-N-methyl-5-(2,2,2-trifluoroethoxy)-benzamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves bromination of a methoxybenzoic acid precursor, followed by coupling with N-methoxy-N-methylamine under amide-forming conditions (e.g., EDCI/HOBt). The trifluoroethoxy group can be introduced via nucleophilic substitution using 2,2,2-trifluoroethyl bromide in the presence of a base like K₂CO₃. Optimization includes controlling temperature (60–80°C) and solvent polarity (DMF or acetonitrile) to enhance yield . Parallel procedures for analogous trifluoroethoxybenzamides suggest that inert atmospheres (N₂/Ar) reduce side reactions .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals for the bromine-adjacent aromatic proton (δ ~7.8 ppm), trifluoroethoxy group (δ ~4.5 ppm for -OCH₂CF₃), and N-methoxy-N-methyl groups (δ ~3.3 ppm for CH₃O and ~3.0 ppm for CH₃N) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₂H₁₂BrF₃NO₃) with isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- FT-IR : Identify carbonyl (C=O stretch at ~1650 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Methodological Answer : Solubility is highest in polar aprotic solvents (e.g., DMSO, DMF). Stability studies in aqueous buffers (pH 4–9) show degradation via hydrolysis of the amide bond under strongly acidic (pH <3) or basic (pH >10) conditions. Use HPLC with UV detection (λ = 254 nm) to monitor degradation kinetics .

Advanced Research Questions

Q. How can computational modeling predict electronic effects of the trifluoroethoxy substituent on reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron-withdrawing effects of the -OCH₂CF₃ group, which polarizes the aromatic ring and activates the bromine for nucleophilic substitution. Compare frontier molecular orbitals (HOMO/LUMO) with analogs lacking the trifluoroethoxy group to assess electrophilicity .

Q. What strategies resolve contradictions in reported yields for similar benzamide derivatives?

- Methodological Answer : Discrepancies often arise from trace moisture or competing side reactions (e.g., dehalogenation). Replicate reactions under strictly anhydrous conditions (molecular sieves, Schlenk line) and characterize intermediates via LC-MS. For example, reports competing elimination in polar solvents, while emphasizes temperature control .

Q. How can regioselective functionalization of the aromatic ring be achieved for derivatization?

- Methodological Answer : Use directed ortho-metalation (DoM) with LiTMP to selectively functionalize the bromine-adjacent position. Alternatively, Suzuki-Miyaura coupling with Pd catalysts can replace bromine with aryl/heteroaryl groups. Monitor reaction progress with ¹⁹F NMR to track trifluoroethoxy stability .

Biological and Mechanistic Questions

Q. Based on analogous compounds, what in vitro assays could evaluate biological activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against cytochrome P450 isoforms (e.g., CYP3A4) due to structural similarity to trifluoroethoxy-containing inhibitors .

- Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY) to assess membrane permeability in cancer cell lines (e.g., HeLa) .

Q. What is the mechanism of amide bond hydrolysis under acidic conditions, and how can it be mitigated?

- Methodological Answer : Hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Stabilize the amide by introducing electron-donating groups (e.g., para-methoxy) or using protecting groups (e.g., Boc) during synthesis. Kinetic studies (¹H NMR) in D₂O/HCl can quantify degradation rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.